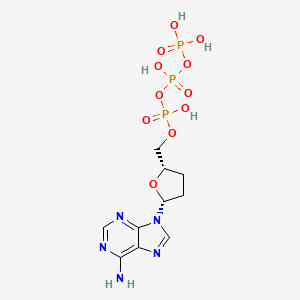

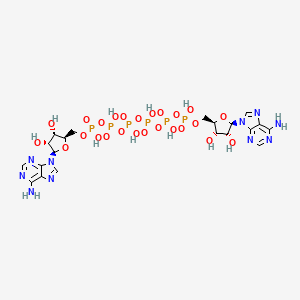

ddATP

Overview

Description

Mechanism of Action

Target of Action

The primary target of ddATP is DNA polymerase , an enzyme that plays a crucial role in DNA replication . DNA polymerase is responsible for the synthesis of new DNA strands during replication, and this compound acts as a chain-elongating inhibitor for this enzyme .

Mode of Action

This compound interacts with DNA polymerase during the process of DNA replication It is incorporated into the growing DNA strand in place of the regular nucleotide, adenosine triphosphate (ATP). This absence prevents the addition of further nucleotides, thereby terminating the elongation of the DNA chain . This property of this compound is utilized in the Sanger method of DNA sequencing .

Biochemical Pathways

The incorporation of this compound into a growing DNA strand disrupts the normal process of DNA replication. When this compound is incorporated, it terminates the DNA chain, resulting in the production of DNA fragments of varying lengths. These fragments can then be separated and identified, providing the sequence of the original DNA strand . This mechanism is central to the Sanger method of DNA sequencing .

Pharmacokinetics

It’s also known that the compound is active intracellularly .

Result of Action

The primary result of this compound’s action is the termination of DNA chain elongation during replication. This termination occurs whenever this compound is incorporated into the growing DNA strand in place of ATP. The resulting DNA fragments can then be used to determine the sequence of the original DNA strand . This property of this compound has made it a valuable tool in genetic research and biotechnology .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of DNA polymerase and the nucleotides involved in DNA replication. The efficiency of this compound incorporation and the subsequent termination of DNA chain elongation can be affected by the concentrations of these molecules. Additionally, factors such as pH and temperature can influence the activity of DNA polymerase and, consequently, the action of this compound .

Biochemical Analysis

Biochemical Properties

2’,3’-Dideoxyadenosine triphosphate plays a significant role in biochemical reactions, particularly in the inhibition of DNA polymerases and reverse transcriptases. By lacking the 3’-hydroxyl group, it prevents the formation of phosphodiester bonds, effectively terminating DNA synthesis. This compound interacts with enzymes such as DNA polymerase and reverse transcriptase, binding to their active sites and inhibiting their activity . The nature of these interactions is competitive, as 2’,3’-Dideoxyadenosine triphosphate competes with natural nucleotides for incorporation into the growing DNA strand.

Cellular Effects

2’,3’-Dideoxyadenosine triphosphate has profound effects on various cell types and cellular processes. It influences cell function by inhibiting DNA synthesis, which can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects cell signaling pathways and gene expression by interfering with the replication of viral genomes, thereby reducing viral load in infected cells . Additionally, 2’,3’-Dideoxyadenosine triphosphate impacts cellular metabolism by depleting the pool of available nucleotides, which can disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of 2’,3’-Dideoxyadenosine triphosphate involves its incorporation into the DNA strand during replication. Once incorporated, the absence of the 3’-hydroxyl group prevents the addition of subsequent nucleotides, leading to chain termination . This compound binds to the active site of DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the synthesis of viral DNA . The inhibition of these enzymes results in the suppression of viral replication and the reduction of viral load in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,3’-Dideoxyadenosine triphosphate change over time. The stability of this compound is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions . Long-term exposure to 2’,3’-Dideoxyadenosine triphosphate can lead to the accumulation of incomplete DNA fragments, which can affect cellular function and viability . In vitro and in vivo studies have shown that prolonged treatment with this compound can result in the development of resistance in viral populations, necessitating the use of combination therapies to maintain efficacy .

Dosage Effects in Animal Models

The effects of 2’,3’-Dideoxyadenosine triphosphate vary with different dosages in animal models. At low doses, this compound effectively inhibits viral replication without causing significant toxicity . At high doses, it can lead to toxic effects such as mitochondrial dysfunction, hepatotoxicity, and neurotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antiviral activity but instead leads to adverse effects .

Metabolic Pathways

2’,3’-Dideoxyadenosine triphosphate is involved in several metabolic pathways. It is phosphorylated by cellular kinases to its active triphosphate form, which then inhibits DNA polymerase and reverse transcriptase . This compound also undergoes deamination to form dideoxyinosine, which can be further metabolized by cellular enzymes . The interaction with enzymes such as adenosine kinase and deoxycytidine kinase is crucial for its activation and subsequent antiviral activity .

Transport and Distribution

Within cells, 2’,3’-Dideoxyadenosine triphosphate is transported and distributed by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its antiviral effects . The distribution of 2’,3’-Dideoxyadenosine triphosphate within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

2’,3’-Dideoxyadenosine triphosphate is localized primarily in the nucleus, where it interacts with DNA polymerase and reverse transcriptase . The subcellular localization of this compound is directed by its ability to diffuse through the nuclear membrane and its affinity for the active sites of these enzymes . Post-translational modifications and targeting signals do not play a significant role in the localization of 2’,3’-Dideoxyadenosine triphosphate, as its activity is primarily determined by its chemical structure and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideoxyadenosine triphosphate typically involves the phosphorylation of dideoxyadenosine. The process begins with the preparation of dideoxyadenosine from adenosine through a series of chemical reactions, including tosylation and reduction. The dideoxyadenosine is then converted into dideoxyadenosine monophosphate, followed by further phosphorylation to produce dideoxyadenosine diphosphate and finally dideoxyadenosine triphosphate .

Industrial Production Methods

Industrial production of dideoxyadenosine triphosphate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of automated synthesis equipment and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Dideoxyadenosine triphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving dideoxyadenosine triphosphate include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from the reactions of dideoxyadenosine triphosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized nucleoside triphosphates, while substitution reactions can yield various substituted nucleoside triphosphates .

Scientific Research Applications

Dideoxyadenosine triphosphate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of modified nucleic acids and as a probe for studying enzyme mechanisms.

Biology: It serves as a tool for investigating DNA replication and repair processes, as well as for studying the interactions between nucleic acids and proteins.

Medicine: It is explored as a potential antiviral agent, particularly in the treatment of HIV, due to its ability to inhibit reverse transcriptase.

Industry: It is utilized in the production of diagnostic reagents and as a component in various biochemical assays

Comparison with Similar Compounds

Similar Compounds

Zidovudine triphosphate: Another nucleoside analog used in antiviral therapy.

Dideoxycytidine triphosphate: Similar in structure and function, used in antiviral research.

Dideoxyguanosine triphosphate: Another analog with similar applications in antiviral therapy .

Uniqueness

Dideoxyadenosine triphosphate is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase by acting as a chain terminator. Its high specificity and potency make it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name |

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPWEUQDVLTCN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178767 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24027-80-3 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEOXYADENOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MCI2H1EJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',3'-Dideoxyadenosine-5-triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ddATP exert its antiviral activity against HIV?

A1: this compound acts as a chain terminator of DNA synthesis. It inhibits HIV replication by acting as a competitive inhibitor of HIV-1 reverse transcriptase (HIV-1 RT), the enzyme responsible for transcribing the viral RNA genome into DNA. [, , , , , , ] Once incorporated into the growing DNA chain by HIV-1 RT, the lack of a 3′-hydroxyl group on this compound prevents the formation of the next phosphodiester bond, halting further DNA elongation and thus blocking viral replication. [, , , , ]

Q2: What makes this compound selective for HIV-1 RT over human DNA polymerases?

A2: While this compound can be incorporated by both viral and human DNA polymerases, HIV-1 RT demonstrates a significantly higher affinity for this compound compared to human DNA polymerases α, β, and γ. [] This difference in binding affinity contributes to the selective inhibition of HIV-1 replication.

Q3: Does this compound affect any other cellular processes besides viral reverse transcription?

A3: Yes, this compound can also inhibit terminal deoxynucleotidyl transferase (TdT), an enzyme primarily found in immature lymphocytes. [] TdT adds nucleotides to the ends of DNA, contributing to antibody diversity. Inhibition of TdT by this compound can lead to selective toxicity in TdT-positive cells. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided scientific articles do not explicitly state the molecular formula and weight of this compound. Please refer to chemical databases like PubChem or ChemSpider for this information.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided articles mainly discuss the biological activity and metabolism of this compound and do not delve into detailed spectroscopic characterization. For spectroscopic data, we recommend consulting specialized databases like the NIST Chemistry WebBook.

Q6: These areas are not extensively covered in the provided research. Where can I find more information about them?

A6: For information on material compatibility and stability, catalytic properties, computational studies, and other specialized applications of this compound, we suggest exploring dedicated chemical databases, review articles focusing on nucleoside analogs, and publications specifically addressing those aspects.

Q7: How do structural modifications to this compound affect its activity against HIV-1 RT?

A7: Research shows that even minor structural modifications to this compound can significantly impact its activity against HIV-1 RT. For instance, the substitution of the 3′-hydroxyl group with a fluorine atom in 2′-β-fluoro-2′,3′-dideoxyadenosine triphosphate (F-ddATP) results in a 20-fold decrease in inhibitory activity against HIV-1 RT compared to this compound. [] This highlights the importance of the 3′-hydroxyl group for efficient chain termination and emphasizes the sensitivity of HIV-1 RT to subtle structural changes in nucleoside analogs.

Q8: What is the significance of the Q151M mutation in HIV-1 RT?

A8: The Q151M mutation in HIV-1 RT, often accompanied by other mutations like A62V, V75I, F77L, and F116Y (collectively known as the Q151M complex), is a major contributor to multi-nucleoside drug resistance. [] This mutation alters the dNTP binding pocket of HIV-1 RT, decreasing its affinity for this compound and other nucleoside analogs like ddCTP and AZTTP, ultimately reducing their inhibitory effects. []

Q9: Can this resistance be overcome?

A9: Research suggests that α-boranophosphate nucleotide analogs might offer a way to circumvent the multidrug resistance caused by Q151M and other related mutations. These analogs have shown promising results in restoring the binding affinity and incorporation rate of nucleoside analogs into the viral DNA, thus combating resistance. [, ]

Q10: How is the efficacy of this compound evaluated in laboratory settings?

A11: The efficacy of this compound is commonly assessed in vitro using cell-based assays that measure its ability to inhibit HIV replication in cultured cells. [, , ] These assays typically involve infecting susceptible cells with HIV in the presence of varying concentrations of this compound and measuring viral replication after a specific incubation period. The concentration of this compound required to inhibit viral replication by 50% (EC50) is a standard measure of its antiviral potency.

Q11: How do the in vivo levels of this compound correlate with its antiviral activity?

A12: Research indicates a direct correlation between intracellular levels of this compound and its antiviral activity against HIV. [, ] For instance, one study found that peripheral blood mononuclear cells from HIV-infected patients treated with 2′-β-fluoro-2′,3′-dideoxyadenosine (F-ddA), a prodrug of F-ddATP, had F-ddATP levels ranging from 1.5 to 3.5 pmol/106 cells, which correlated with a reduction in viral load. [] This underscores the importance of maintaining adequate intracellular concentrations of this compound for effective HIV suppression.

Q12: How does HIV-1 develop resistance to this compound?

A13: HIV-1, like many viruses, can rapidly mutate, leading to the emergence of drug-resistant strains. Mutations in the HIV-1 RT gene, particularly those within the dNTP binding site, can reduce the binding affinity of this compound and decrease its incorporation efficiency, ultimately leading to drug resistance. [, , , ]

Q13: Does resistance to one drug translate to resistance to others?

A14: Yes, cross-resistance is a significant concern in HIV treatment. The emergence of mutations conferring resistance to one nucleoside analog, like AZT, can often lead to cross-resistance to other nucleoside analogs, including this compound. This highlights the need for combination therapy to suppress viral replication effectively and minimize the development of drug resistance. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,6S,7R,12S,13S,16S,18R)-12,16,18-trihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-dien-11-one](/img/structure/B1216286.png)